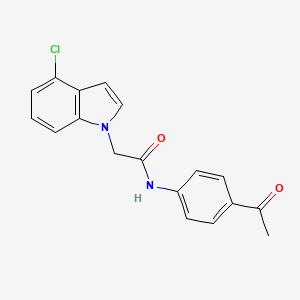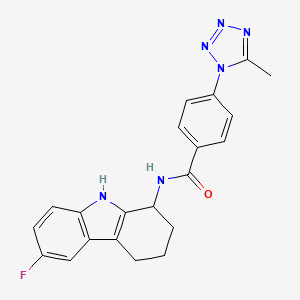![molecular formula C32H26FNO6 B11148856 1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B11148856.png)
1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name 3-[(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid] , belongs to the class of furochromene derivatives. Let’s break down its structure:
- The core structure consists of a furochromene ring system, which includes a fused chromene (benzopyran) and furan ring.
- The compound bears an acetyl group and a piperidinecarboxylic acid moiety.
Preparation Methods
Synthetic Routes
While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related compounds. Here are some plausible routes:
-
Furochromene Formation
- Start with a suitable precursor containing the furochromene scaffold.
- Introduce the fluorophenyl group at the appropriate position.
- Acylate the compound to obtain the final product.
-
Piperidinecarboxylic Acid Attachment
- Synthesize the piperidinecarboxylic acid fragment.
- Couple it with the furochromene intermediate.
Industrial Production
Unfortunately, industrial-scale production methods remain undisclosed. Research efforts may shed light on efficient large-scale synthesis.
Chemical Reactions Analysis
Reactions
Common Reagents and Major Products
Fluorination: Use reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation: Acetic anhydride or acetyl chloride.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
This compound’s versatility extends across various fields:
Chemistry: As a synthetic intermediate or probe molecule.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug development due to its structural features.
Industry: Applications in materials science or catalysis.
Mechanism of Action
The precise mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related furochromenes or piperidine derivatives. Notable compounds include , , and .
Properties
Molecular Formula |
C32H26FNO6 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C32H26FNO6/c1-19-23-15-25-26(20-7-9-22(33)10-8-20)18-39-27(25)17-28(23)40-30(36)24(19)16-29(35)34-13-11-32(12-14-34,31(37)38)21-5-3-2-4-6-21/h2-10,15,17-18H,11-14,16H2,1H3,(H,37,38) |
InChI Key |
IXEPSDLIIXLIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N5CCC(CC5)(C6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11148774.png)
![4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11148782.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11148786.png)

![1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148799.png)
![5-methoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11148806.png)
![5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148809.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11148817.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11148828.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11148832.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11148842.png)
![(5E)-2-(4-propoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11148846.png)
